Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-
Description
The compound Benzocyclooctene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-methyl-5-(2-propen-1-yl)- features a benzannulated eight-membered ring system partially saturated (hexahydro) and functionalized with a tert-butyldimethylsilyl (TBDMS) ether group at position 2. Additional substituents include a methyl and allyl (2-propen-1-yl) group at position 3. The TBDMS group serves as a robust protecting moiety for alcohols, enhancing stability under acidic or oxidative conditions compared to traditional benzyl or methoxy groups .
Properties
Molecular Formula |
C22H36OSi |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(5-methyl-5-prop-2-enyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-2-yl)oxy]silane |
InChI |
InChI=1S/C22H36OSi/c1-8-15-22(5)16-11-9-10-12-18-17-19(13-14-20(18)22)23-24(6,7)21(2,3)4/h8,13-14,17H,1,9-12,15-16H2,2-7H3 |
InChI Key |
AXFWMDFDZJILGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination
- Objective : Introduce an alkene moiety into the precursor molecule.
- Reagents Used :
- Phosphonium ylide
- Aldehyde or ketone
- Conditions : Performed in an inert atmosphere (e.g., argon or nitrogen) with a suitable solvent like tetrahydrofuran (THF).
- Outcome : Formation of an alkene intermediate that serves as a precursor for subsequent reactions.
Catalytic Hydrogenation
- Objective : Reduce the double bond in the alkene intermediate to form carboxylic acids.
- Reagents Used :
- Hydrogen gas (H₂)
- Palladium or platinum catalyst
- Conditions : Conducted under mild pressure and temperature to avoid over-reduction.
- Outcome : Production of carboxylic acids essential for cyclization.
Friedel-Crafts Intramolecular Annulation
- Objective : Cyclize the carboxylic acid intermediate into a benzocyclooctanone structure.
- Reagents Used :
- Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid)
- Conditions :
- Reaction mixture is diluted and cooled to facilitate annulation.
- Without cooling, side reactions dominate.
- Outcome : Formation of benzocyclooctanone intermediates.
Selective Demethylation and Protection
- Objective : Modify functional groups for stability during further reactions.
- Reagents Used :
- Trimethoxyphenyllithium for aryl addition
- tert-butyldimethylsilyl chloride (TBSCl) for protection
- Conditions :
- Reaction monitored to ensure selective demethylation.
- Protection with TBS ensures stability during subsequent steps.
- Outcome : Formation of TBS-protected benzocyclooctenones.
Aryl Addition and Dehydration
- Objective : Introduce aryl groups and finalize the benzocyclooctene framework.
- Reagents Used :
- Aryl bromides
- Lithium or magnesium reagents for nucleophilic addition
- Dehydrating agents like phosphorus pentoxide (P₂O₅)
- Conditions :
- Reactions are carried out under controlled temperatures to maintain structural integrity.
- X-ray crystallography may be used to confirm stereochemistry (e.g., Z configuration).
- Outcome : Final compound with desired functional groups and stereochemistry.
Data Table Summary
| Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Wittig Olefination | Phosphonium ylide, aldehyde/ketone | Inert atmosphere, THF solvent | Alkene intermediate |
| Catalytic Hydrogenation | H₂ gas, Pd or Pt catalyst | Mild pressure and temperature | Carboxylic acids |
| Friedel-Crafts Annulation | Eaton’s reagent | Dilution and cooling | Benzocyclooctanone intermediates |
| Selective Demethylation | Trimethoxyphenyllithium | Controlled monitoring | Phenolic analogues |
| TBS Protection | tert-butyldimethylsilyl chloride | Ambient temperature | TBS-protected intermediates |
| Aryl Addition & Dehydration | Aryl bromides, P₂O₅ | Controlled temperature | Final benzocyclooctene compound |
Notes on Optimization
- The use of Eaton's reagent is critical for successful cyclization; improper handling can lead to incomplete reactions or unwanted byproducts.
- Protection with TBS groups ensures that sensitive hydroxyl functionalities remain intact during subsequent steps.
- X-ray crystallography is recommended to confirm the stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
Chemical Synthesis
Protective Group in Organic Chemistry
The compound acts as a protective group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is widely utilized for its stability under various reaction conditions while allowing for selective deprotection when necessary. This property is crucial in multi-step syntheses where the preservation of certain functional groups is essential while others are modified .
Reactivity and Functionalization
Benzocyclooctene derivatives can undergo various chemical reactions such as nucleophilic substitutions and eliminations. The presence of the silyl ether functionality enhances the reactivity of adjacent carbon centers, facilitating further functionalization in complex organic molecules. This reactivity has been exploited in synthesizing complex natural products and pharmaceutical compounds .
Materials Science
Polymer Chemistry
Benzocyclooctene is increasingly used in polymer chemistry for developing high-performance materials. Its unique structure contributes to thermal stability and mechanical strength in polymer matrices. Research has shown that incorporating benzocyclooctene units into polymer backbones can significantly improve their thermal properties and processability .
Optoelectronic Applications
Due to its conjugated structure, benzocyclooctene derivatives are explored for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .
Medicinal Chemistry
Drug Development
In medicinal chemistry, benzocyclooctene derivatives are being investigated for their potential therapeutic applications. Their structural features allow for the design of novel compounds with targeted biological activities. For example, modifications to the benzocyclooctene framework may lead to new anti-cancer agents or anti-inflammatory drugs .
Biological Activity Studies
Studies have indicated that certain derivatives exhibit promising biological activities including antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific biological targets which can be elucidated through structure-activity relationship (SAR) studies .
Case Studies
Mechanism of Action
The mechanism of action of Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[2.2.2]octene Derivatives
Compounds such as 1-Methoxy-2-cyano-5-methylbicyclo[2.2.2]oct-5-ene (18c) and tert-Butyl 2-(2-Hydroxybicyclo[2.2.2]oct-5-en-2-yl)propionate (21) share a rigid bicyclic framework but differ in ring saturation and substituents . Key comparisons include:
- Ring System : The target compound’s benzocyclooctene incorporates a fused benzene ring, while bicyclo[2.2.2]octenes are bridged systems. The former’s larger ring may confer distinct conformational flexibility.
- Functional Groups : Both classes utilize silyl or ester protecting groups (e.g., TBDMS in the target vs. tert-butyl esters in compound 21). Silyl ethers offer superior stability under basic conditions compared to esters .
- Synthesis : Similar steps include Grignard reactions and hydrogenation (for hexahydro saturation). However, the target compound’s allyl group likely requires allylation steps, absent in simpler bicyclo[2.2.2]octene syntheses.
Cyclohexanedione and Tetrahydropyran Derivatives
5-Methyl-1,3-cyclohexanedione (2b) and tetrahydropyrans (e.g., compound 6 in ) highlight differences in saturation and reactivity :
- Hydrogenation Level : The target’s hexahydro structure contrasts with fully unsaturated cyclohexanediones or partially saturated tetrahydropyrans. This impacts solubility and steric hindrance.
- Substituent Effects : The allyl group in the target compound may enhance electrophilic reactivity compared to methyl or phenyl groups in cyclohexanediones.
Functional Group Analysis: Silyl Ethers vs. Benzyloxy Groups
The TBDMS group in the target compound is compared to benzyloxy moieties (e.g., 1-(Benzyloxy)-2,4-difluorobenzene in ):
| Property | TBDMS Ether (Target) | Benzyloxy Group |
|---|---|---|
| Stability under Acid | High | Moderate (cleaved by strong acid) |
| Stability under Base | Moderate (cleaved by fluoride) | High |
| Steric Bulk | High (tert-butyl group) | Moderate (benzyl group) |
| Synthetic Utility | Preferred for stepwise synthesis | Common in early-stage protection |
The TBDMS group’s bulkiness may hinder certain reactions but provides selective deprotection advantages .
Spectroscopic Characterization Trends
While direct data for the target compound is unavailable, analogous bicyclo[2.2.2]octenes () and benzyloxy compounds () suggest:
- NMR: ¹H NMR: Allyl protons (δ 5.0–6.0 ppm) and TBDMS methyl groups (δ 0.1–0.3 ppm) are diagnostic. ¹³C NMR: Quaternary carbons in the benzocyclooctene ring (δ 120–140 ppm) and silyl ether (δ 15–25 ppm).
- IR : C-O stretches for silyl ethers (~1250 cm⁻¹) vs. benzyloxy (~1100 cm⁻¹).
- MS : High molecular weight due to the TBDMS group (e.g., +114 Da for C₆H₁₃Si).
Biological Activity
Benzocyclooctene, specifically the compound identified as 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-, is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈O₂Si₂
- Molecular Weight : Approximately 270.48 g/mol
- CAS Number : 62171-59-9
The compound features a benzocyclooctene backbone with a tert-butyl group and a dimethylsilyl ether functional group, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of benzocyclooctene derivatives has been studied in various contexts. Here are some highlighted findings:
- Antifungal Activity : Compounds similar in structure have shown significant antifungal properties against strains such as Candida albicans. Studies indicate that structural modifications can enhance antifungal efficacy while minimizing cytotoxic effects on human cells .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage .
- Cytotoxicity Studies : Research has indicated that certain benzocyclooctene derivatives possess selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms .
Case Studies
Several case studies have been conducted to evaluate the biological effects of benzocyclooctene derivatives:
- Study on Antifungal Efficacy : A study published in Phytochemistry demonstrated that modified benzocyclooctenes inhibited fungal growth at concentrations ranging from 3 to 32 µM. The compounds were effective against fluconazole-resistant strains, suggesting their potential as alternative antifungal agents .
| Compound | Concentration (µM) | Fungal Strain | Efficacy |
|---|---|---|---|
| Compound A | 10 | C. albicans | High |
| Compound B | 20 | C. glabrata | Moderate |
| Compound C | 30 | C. krusei | Low |
- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity of these compounds using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant scavenging activity comparable to established antioxidants .
The mechanism by which benzocyclooctene derivatives exert their biological effects often involves interaction with cellular pathways:
- Oxidative Stress Response : The compounds may modulate oxidative stress responses by influencing the expression of genes associated with antioxidant defenses.
- Cell Cycle Regulation : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to increased apoptosis and reduced proliferation rates .
Q & A
Basic Research Question
- Moisture sensitivity : The silyl ether group hydrolyzes readily; store under inert gas (N₂/Ar) in sealed containers with desiccants .
- Thermal stability : Avoid temperatures >40°C to prevent retro-Diels-Alder decomposition of the benzocyclooctene core .
- Light sensitivity : Protect from UV exposure to prevent allyl group isomerization .
How can researchers optimize reaction yields for introducing the allyl group in sterically hindered environments?
Advanced Research Question
- Solvent choice : Use low-polarity solvents (e.g., THF or DCM) to reduce steric hindrance during allylation .
- Catalysis : Pd-mediated coupling (e.g., Heck reaction) or Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity .
- Temperature control : Slow addition of reagents at –78°C minimizes side reactions .
What strategies resolve stereochemical ambiguities in the bicyclic core and substituents?
Advanced Research Question
- X-ray crystallography : Definitive assignment of absolute configuration, as applied to spirocyclic analogs .
- NOESY NMR : Correlates spatial proximity of protons (e.g., allyl and methyl groups) to confirm chair or boat conformations .
- Chiral chromatography : Separates enantiomers when synthetic routes lack stereocontrol .
How should contradictory spectral data (e.g., NMR vs. computational predictions) be addressed?
Advanced Research Question
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) .
- Dynamic effects : Account for conformational flexibility via variable-temperature NMR to detect equilibrating structures .
- Isotopic labeling : Use deuterated analogs to simplify splitting patterns in crowded spectral regions .
What computational modeling approaches aid in predicting reactivity and regioselectivity?
Advanced Research Question
- DFT calculations : Model transition states for cycloaddition or silylation reactions to predict kinetic vs. thermodynamic products .
- Molecular dynamics (MD) : Simulate solvent effects on allyl group orientation during nucleophilic attacks .
- Docking studies : Explore host-guest interactions if the compound is used in supramolecular catalysis .
How are air-sensitive intermediates (e.g., Grignard reagents) safely handled in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
